(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid

Chiral Chromatography Enantiomeric Purity Quality Control

(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid (Boc-L-β-homovaline) is a Boc-protected chiral β³-amino acid essential for incorporating the β-homovaline residue into peptide chains. Unlike α-amino acids, this β-amino acid derivative confers significantly enhanced resistance to proteolytic degradation, making it a strategic building block for long-acting peptide therapeutics. The (R)-enantiomer ensures stereochemical fidelity critical for biological interactions. With ≥97% purity and orthogonal Boc protection, it is fully compatible with standard Boc-SPPS protocols, enabling site-specific incorporation into complex peptides for SAR studies and biomimetic foldamer design. Procure this compound to elevate metabolic stability and structural integrity in your peptide-based projects.

Molecular Formula C11H21NO4
Molecular Weight 231,29 g/mole
CAS No. 183990-64-9
Cat. No. B558350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
CAS183990-64-9
Molecular FormulaC11H21NO4
Molecular Weight231,29 g/mole
Structural Identifiers
SMILESCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-7(2)8(6-9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1
InChIKeyLUXMZCJCTUATDM-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid: A Chiral β-Amino Acid Building Block for Peptide Mimetics and Drug Design (CAS 183990-64-9)


(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid, also known as Boc-L-β-homovaline or Boc-D-β-homoleucine, is a Boc-protected chiral β-amino acid derivative with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol. As a β3-amino acid bearing the isobutyl side chain characteristic of valine/leucine analogs, it serves as a critical building block for incorporating the β-homovaline residue into peptide chains [1]. The compound exists as the (R)-enantiomer, and this stereochemical integrity is essential for its function in pharmaceutical and peptide-mimetic applications due to the stereospecific nature of biological interactions [1].

Procurement Risks of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid: Why α-Leucine, Racemic Mixtures, or Alternative β-Amino Acids Cannot Substitute


Substituting (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid with α-amino acids like leucine, racemic mixtures, or other β-amino acid analogs introduces quantifiable functional failures. α-Amino acids produce peptides that are substrates for ubiquitous proteases, conferring limited in vivo stability, whereas β-amino acid incorporation demonstrably increases resistance to proteolytic degradation [1]. Furthermore, racemic mixtures or enantiomerically impure batches directly compromise the stereochemical fidelity of the final peptide or drug conjugate, as demonstrated by enantioselective chromatographic separation requirements for Boc-amino acids [2]. While other β-amino acids (e.g., β-homoalanine) are available, the specific isobutyl side chain of the β-homovaline residue confers a defined hydrophobic volume that directly influences the folding and packing of β-peptide helical structures [3]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid: Head-to-Head and Class-Level Evidence for Informed Sourcing


Enantiomeric Purity: Defined Retention Behavior on Chiral Stationary Phases Enables Quality Control

The enantiomeric purity of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is verifiable via established HPLC methods. A study comparing the enantioselective separation of N-Boc-amino acids on a teicoplanin-based chiral stationary phase (CSP) demonstrated that Boc-protected amino acids exhibit distinct retention behavior compared to their underivatized counterparts. This necessitates specific mobile phase conditions (e.g., 1% triethylamine acetate buffer, pH 4.1) for optimal resolution, underscoring that enantiomeric purity cannot be assumed from achiral purity metrics alone [1]. While this study provides class-level evidence for Boc-amino acid separation, the requirement for specific chiral chromatographic validation is directly applicable to this compound. Commercial vendors typically supply this compound with a purity of ≥98% (TLC) for solid-phase peptide synthesis applications .

Chiral Chromatography Enantiomeric Purity Quality Control

Proteolytic Stability: β-Amino Acid Backbone Confers Quantifiable Resistance to Enzymatic Degradation

Incorporation of β-amino acids into peptide sequences confers a quantifiable advantage in proteolytic stability over α-amino acid counterparts. A study using quenched fluorescent substrates demonstrated that replacing an α-amino acid at a specific cleavage site with a β-amino acid residue effectively blocked proteolysis by the target enzyme [1]. While this specific study used β-homoalanine as a model β-amino acid, the underlying mechanism—that the additional methylene unit in the β-amino acid backbone renders the adjacent peptide bond resistant to protease cleavage—is a class-wide property of β-amino acids and is directly applicable to peptides incorporating the β-homovaline residue derived from (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid. Furthermore, research on β-peptides has consistently shown their extraordinary metabolic stability and general metabolic inertness as a compound class [2].

Metabolic Stability Peptidomimetics Protease Resistance

Structural Role in Foldamer Assembly: Defined Hydrophobic Packing of β3-Homoleucine/Valine Side Chains

The specific side chain identity of β-amino acids dictates the secondary and quaternary structure of β-peptide foldamers. Research on β3-peptide assembly demonstrates that the hydrophobic core of a well-defined quaternary structure can be composed entirely of solvent-excluded β3-homoleucine residues [1]. This study provides direct class-level evidence that β3-amino acids bearing branched aliphatic side chains (such as β3-homovaline/β3-homoleucine) drive specific hydrophobic packing interactions that are essential for folding and self-assembly. The isobutyl side chain of the target compound (structurally identical to β3-homoleucine) provides a specific hydrophobic volume that directly influences this packing, differentiating it from smaller β-amino acids like β-homoalanine or charged analogs [1].

Foldamer Chemistry β-Peptide Helices Hydrophobic Packing

Validated Application Scenarios for (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid in Research and Development


Synthesis of Protease-Resistant Peptidomimetics and Metabolically Stable Drug Candidates

Procurement of this compound is justified for projects requiring the synthesis of peptide-based therapeutics with enhanced metabolic stability. The class-wide property of β-amino acids to confer resistance to protease degradation, as established by studies on β-peptide bond stability, makes (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid a strategic building block for replacing labile α-amino acid residues at critical cleavage sites . The Boc protecting group enables orthogonal protection during solid-phase peptide synthesis (SPPS), facilitating its incorporation into longer peptide chains without side reactions [1].

Construction of β-Peptide Foldamers and α/β-Hybrid Peptides with Defined Secondary Structures

This compound is specifically suited for research programs in foldamer chemistry and biomimetic materials. Evidence demonstrates that β3-amino acids with branched aliphatic side chains, such as the β-homovaline/β-homoleucine residue derived from this compound, are critical for forming stable hydrophobic cores in β-peptide quaternary assemblies . Its use enables the rational design of 14-helical β-peptides and other defined secondary structures, where the precise hydrophobic packing of the isobutyl side chain dictates folding fidelity.

Solid-Phase Peptide Synthesis (SPPS) of Modified Bioactive Peptides

As a Boc-protected amino acid with verified purity (typically ≥98% by TLC), this compound is directly compatible with standard Boc-SPPS protocols . The Boc group provides acid-labile protection that is orthogonal to Fmoc-based strategies, allowing for the synthesis of complex, selectively protected peptide intermediates [1]. This facilitates the site-specific incorporation of the β-homovaline residue into peptide sequences for structure-activity relationship (SAR) studies and the development of peptide conjugates.

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